molecular formula C15H29N4O13P3 B021004 Dahctp CAS No. 110537-14-9

Dahctp

Cat. No.: B021004
CAS No.: 110537-14-9
M. Wt: 566.33 g/mol
InChI Key: HGJARKVELPNKKU-OUCADQQQSA-N
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Description

For instance, discusses 2-substituted dATP derivatives used in polymerase-catalyzed synthesis, while –19 detail DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl tetrakis(methylene) tetraphosphonic acid), a macrocyclic ligand with applications in coordination chemistry. If Dahctp shares structural or functional similarities with such compounds, it may serve as a substrate for enzymatic reactions or a chelating agent for metal ions. However, the lack of explicit data on this compound in the evidence necessitates a comparative framework derived from analogous compounds like DOTP and dATP derivatives.

Properties

CAS No.

110537-14-9

Molecular Formula

C15H29N4O13P3

Molecular Weight

566.33 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H29N4O13P3/c16-6-3-1-2-4-7-17-13-5-8-19(15(21)18-13)14-9-11(20)12(30-14)10-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8,11-12,14,20H,1-4,6-7,9-10,16H2,(H,25,26)(H,27,28)(H,17,18,21)(H2,22,23,24)/t11-,12+,14+/m0/s1

InChI Key

HGJARKVELPNKKU-OUCADQQQSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

DAHCTP
N(4)-(6-aminohexyl)deoxycytidine 5'-triphosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

A hypothetical comparison of Dahctp with DOTP and 2-substituted dATP derivatives is outlined below. Key parameters include molecular weight, functional groups, and solubility, inferred from , and 19:

Property This compound (hypothetical) DOTP 2-Substituted dATP
Molecular Formula C₁₂H₃₂N₄O₁₂P₄ (assumed) C₁₂H₃₂N₄O₁₂P₄ C₁₀H₁₄N₅O₁₂P₃ (varies with substitution)
Molecular Weight ~548 (assumed) 548 g/mol ~500–550 g/mol
Key Functional Groups Phosphonate, amine Phosphonate, macrocyclic amine Triphosphate, deoxyribose, nucleobase
Solubility Polar solvents (assumed) Soluble in DMSO, water (pH-dependent) Aqueous buffers, organic solvents
Primary Application Enzymatic synthesis/Metal chelation Cu²⁺/Zn²⁺ coordination chemistry PCR amplification, DNA synthesis

Key Findings :

  • DOTP’s macrocyclic structure enables strong metal coordination, particularly with Cu²⁺, as noted in its use for studying metalloenzyme analogs .
  • 2-Substituted dATP derivatives exhibit modified polymerase compatibility, impacting DNA synthesis efficiency .
Functional and Experimental Performance

Thermodynamic Stability :

  • DOTP’s Cu²⁺ complexes show high stability constants (log K > 16), critical for catalytic applications .
  • Nucleotide analogs like dATP derivatives rely on triphosphate group reactivity, which can be modulated by substitutions to alter binding kinetics .

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